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Compound Name: 4,5-Dichlorocatechol

Cat. No.: B118185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4,5-Dichlorocatechol is a halogenated aromatic compound of significant interest in

environmental science and toxicology due to its role as an intermediate in the biodegradation of

various chlorinated pollutants. Understanding its thermochemical properties is crucial for

predicting its environmental fate, reaction thermodynamics, and potential for bioremediation.

This technical guide provides a comprehensive overview of the known physical properties of

4,5-Dichlorocatechol, outlines the experimental and computational methodologies for

determining its thermochemical data, and details its well-documented enzymatic degradation

pathway. Due to a lack of experimentally determined thermochemical data in the current

scientific literature, this guide focuses on the established protocols for such measurements and

the theoretical approaches for their estimation, alongside a detailed visualization of its

biological breakdown.

Physicochemical Properties of 4,5-Dichlorocatechol
While specific experimental thermochemical data such as enthalpy of formation, standard

molar entropy, and heat capacity for 4,5-Dichlorocatechol are not readily available in the

literature, its fundamental physicochemical properties have been characterized. These

properties are essential for its identification and handling in a laboratory setting.
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Property Value Source

Chemical Formula C₆H₄Cl₂O₂ [1][2]

Molecular Weight 179.00 g/mol [1][2]

CAS Number 3428-24-8 [1][2]

Appearance Solid [1]

Melting Point 110-115 °C (literature) [1]

InChI
1S/C6H4Cl2O2/c7-3-1-

5(9)6(10)2-4(3)8/h1-2,9-10H
[1]

SMILES Oc1cc(Cl)c(Cl)cc1O [1]

Methodologies for Determining Thermochemical
Properties
The determination of thermochemical properties for organic compounds like 4,5-
Dichlorocatechol relies on precise experimental techniques and increasingly on computational

methods. This section details the standard protocols applicable for acquiring such data.

Experimental Protocols
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For

halogenated organic compounds, rotating-bomb calorimetry is the preferred method to ensure

complete combustion and dissolution of acidic products.

Experimental Workflow:
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Sample Preparation

Combustion

Data Analysis

Weigh a precise mass
of 4,5-Dichlorocatechol

Place in a fused-quartz
ampoule or platinum crucible

Add a known amount of
combustion aid (e.g., paraffin oil)

Add a small, known amount
of water to the bomb

Seal the bomb

Place crucible
in bomb

Pressurize with high-purity
oxygen (e.g., 30 atm)

Place bomb in a calorimeter
jacket with a known volume of water

Ignite the sample via an
electrical fuse

Rotate the bomb to ensure
complete reaction and dissolution

of acid gases (HCl, CO2)

Measure the temperature change
of the water with high precision

Monitor temperature

Correct for heat exchange,
ignition energy, and side reactions

(e.g., nitric acid formation)

Calculate the energy of combustion
(ΔU_c) using the calorimeter's

heat capacity

Convert ΔU_c to the standard
enthalpy of combustion (ΔH_c)

Calculate the standard enthalpy of
formation (ΔfH°) using Hess's Law

Click to download full resolution via product page

Caption: Workflow for Rotating-Bomb Combustion Calorimetry.
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Protocol Details:

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of 4,5-Dichlorocatechol is
placed in a platinum crucible. A small amount of water is added to the bomb to dissolve the

resulting acid gases.

Pressurization and Combustion: The sealed bomb is filled with approximately 30 atm of pure

oxygen. After thermal equilibration in the calorimeter, the sample is ignited. The bomb is

rotated during the reaction to ensure all products, particularly hydrochloric acid, dissolve in

the bomb solution.

Analysis: The temperature rise of the surrounding water is measured. The energy equivalent

of the calorimeter is determined using a standard substance like benzoic acid. Corrections

are applied for the heat of ignition and any side reactions. The standard energy of

combustion is calculated and then used to derive the standard enthalpy of formation by

applying Hess's Law with the known enthalpies of formation for CO₂(g) and HCl(aq).[3][4][5]

The enthalpy of sublimation (ΔsubH°) is crucial for converting thermochemical data from the

solid to the gaseous state. It can be determined using several methods, including Calvet

microcalorimetry or the Knudsen effusion method.

Calvet Microcalorimetry (Drop Method): This technique measures the heat required to vaporize

a small sample.

A sample of 1-5 mg is held in a furnace above the calorimeter at a known temperature.

The sample is then dropped into the heated microcalorimeter cell.

The heat flow associated with the sample's temperature rise and subsequent vaporization is

measured by a thermopile.

The enthalpy of sublimation is determined from the integrated heat flow signal after

calibration with a substance of known heat capacity and sublimation enthalpy.[6]

Knudsen Effusion Method: This method measures the rate of mass loss of a substance

effusing through a small orifice into a vacuum as a function of temperature.
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A sample is placed in a "Knudsen cell," a container with a small, well-defined orifice, which is

then placed in a high-vacuum chamber.

The cell is heated to a specific temperature, and the rate of mass loss due to sublimation is

measured over time using a microbalance.

The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation.

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can

be determined from the slope of the ln(P) vs. 1/T plot, according to the Clausius-Clapeyron

equation.[7][8][9]

Computational Approaches
In the absence of experimental data, computational chemistry provides valuable tools for

estimating thermochemical properties.

Group contribution methods estimate thermochemical properties by summing the contributions

of individual functional groups within a molecule.[10] The enthalpy of formation, for instance, is

calculated as: ΔHf° = Σ (Ni * Ci) where Ni is the number of groups of type i and Ci is the

enthalpy contribution of that group. While highly efficient, the accuracy of this method depends

on the availability of well-parameterized group contributions for the specific structural motifs

present in the molecule. For 4,5-Dichlorocatechol, the necessary groups would include those

for the aromatic ring, the hydroxyl groups, and the chlorine atoms, with corrections for their

relative positions.

High-level ab initio methods can provide accurate predictions of thermochemical data. Methods

like Gaussian-n theories (e.g., G3 or G4) and other composite approaches are designed to

yield thermochemical data with "chemical accuracy" (typically within ~4 kJ/mol of experimental

values). These calculations involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule, typically

using a method like B3LYP with a suitable basis set (e.g., 6-31G*).

Vibrational Frequency Calculation: To determine the zero-point vibrational energy (ZPVE)

and thermal corrections to enthalpy and entropy.
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Single-Point Energy Calculation: A high-level energy calculation (e.g., using coupled-cluster

methods) is performed on the optimized geometry.

Composite Energy Calculation: The final enthalpy of formation is derived by combining these

energies with empirical high-level corrections.

Biological Signaling Pathway: Enzymatic
Degradation
4,5-Dichlorocatechol is a key intermediate in the microbial degradation of chlorinated

aromatic compounds such as 1,2,4-trichlorobenzene and certain polychlorinated biphenyls

(PCBs). Bacteria such as Pseudomonas chlororaphis RW71 and Rhodococcus opacus 1CP

utilize a modified ortho-cleavage pathway to mineralize these compounds.

The central step in the degradation of 4,5-Dichlorocatechol is the enzymatic ring cleavage by

a specialized dioxygenase.

Ortho-Cleavage Pathway for 4,5-Dichlorocatechol

4,5-Dichlorocatechol 3,4-Dichloro-cis,cis-muconate

Chlorocatechol
1,2-Dioxygenase 2,3-Dichloro-cis-dienelactone

Chloromuconate
Cycloisomerase Maleylacetate

Dienelactone
Hydrolase β-Ketoadipate

Maleylacetate
Reductase TCA Cycle

Succinyl-CoA:
3-oxoadipate

CoA-transferase

Click to download full resolution via product page

Caption: Bacterial ortho-cleavage pathway for 4,5-Dichlorocatechol.

Pathway Description:

Ring Cleavage: The degradation is initiated by the enzyme Chlorocatechol 1,2-Dioxygenase.

This iron-dependent enzyme catalyzes the intradiol (or ortho) cleavage of the aromatic ring

of 4,5-Dichlorocatechol, incorporating two atoms of molecular oxygen to form 3,4-Dichloro-

cis,cis-muconate.
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Cycloisomerization: The resulting linear diene is acted upon by Chloromuconate

Cycloisomerase, which catalyzes an intramolecular cyclization to form 2,3-Dichloro-cis-

dienelactone, releasing a proton in the process.

Hydrolysis:Dienelactone Hydrolase then hydrolyzes the lactone ring, opening it to form

maleylacetate.

Reduction: Finally, Maleylacetate Reductase reduces maleylacetate to β-ketoadipate. This

compound can then be further metabolized and enter central metabolic pathways, such as

the Tricarboxylic Acid (TCA) cycle, for energy production and biosynthesis.

This pathway is a critical component of the natural attenuation of chlorinated pollutants and is a

subject of intense research for bioremediation applications.

Conclusion
While 4,5-Dichlorocatechol is a well-recognized intermediate in microbial degradation

pathways, a significant data gap exists regarding its experimentally determined thermochemical

properties. This guide has summarized its known physical characteristics and provided a

detailed overview of the standard experimental and computational methodologies that can be

employed to determine its enthalpy of formation, entropy, and heat capacity. The detailed

description and visualization of its enzymatic degradation via the ortho-cleavage pathway

provide crucial information for researchers in environmental science, microbiology, and drug

metabolism. Future work should focus on the experimental determination of the

thermochemical data for 4,5-Dichlorocatechol to provide a more complete understanding of

this environmentally important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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